molecular formula C22H30N6OS B591477 Teneligliptin D8 CAS No. 1391012-95-5

Teneligliptin D8

Numéro de catalogue B591477
Numéro CAS: 1391012-95-5
Poids moléculaire: 434.632
Clé InChI: WGRQANOPCQRCME-POOPOPQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Teneligliptin is a pharmaceutical drug used for the treatment of type 2 diabetes mellitus . It belongs to the class of anti-diabetic drugs known as dipeptidyl peptidase-4 inhibitors or "gliptins" . It has been investigated for the treatment of Type 2 Diabetes Mellitus .


Molecular Structure Analysis

Teneligliptin is a potent, selective, and long-lasting DPP-4 inhibitor with a half-life of approximately 24 hours . It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form .


Chemical Reactions Analysis

Teneligliptin is a dipeptide peptidase-4 (DPP-4) inhibitor that belongs to the third generation, used in the management of type 2 diabetes . It inhibits human DPP-4 enzyme activity .


Physical And Chemical Properties Analysis

Teneligliptin is a potent, selective, and long-lasting DPP-4 inhibitor with a half-life of approximately 24 hours . It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form .

Applications De Recherche Scientifique

  • Pharmacokinetics and Metabolism : A liquid chromatography/tandem-mass spectrometry assay was developed for determining Teneligliptin and its active metabolite, Teneligliptin sulfoxide, in human plasma. This method is crucial for studying the simultaneous pharmacokinetics of Teneligliptin and its major active metabolite (Park, Kim, & Park, 2020).

  • Treatment of Type 2 Diabetes Mellitus : Teneligliptin is a potent, selective, and long-lasting dipeptidyl peptidase-4 (DPP-4) inhibitor. It is effective and well-tolerated in type 2 diabetes mellitus patients, including elderly patients and those with renal impairment. Its unique pharmacokinetic properties involve metabolism by cytochrome P450 3A4 and excretion from the kidney (Ceriello et al., 2019).

  • Initial Therapy for Newly Diagnosed Diabetes : Teneligliptin can be effectively and safely used as an initial therapy for newly diagnosed type 2 diabetes. It works by activating beta-cell function and decreasing insulin resistance (Kutoh, Hirate, & Ikeno, 2014).

  • Improvement of Glycemic Control : Teneligliptin enhances active incretin levels and early-phase insulin secretion, reducing postprandial insulin requirement and overall blood glucose levels in patients with type 2 diabetes mellitus (Tsuchimochi et al., 2015).

  • Cardiovascular and Endothelial Effects : In addition to its antidiabetic properties, Teneligliptin has demonstrated antioxidative and endothelial protective effects, suggesting potential benefits for cardiovascular health (Nakagami et al., 2014).

  • Antinociceptive Effects : Teneligliptin has shown antinociceptive properties in a rat model of neuropathic pain, suggesting potential applications in pain management (Kuthati, Rao, Busa, & Wong, 2021).

Safety And Hazards

Teneligliptin is considered to be safe . Clinical studies and postmarketing surveillance show that teneligliptin, administered as monotherapy and/or in combination with antihyperglycemic agents, is effective and well tolerated in T2DM patients .

Propriétés

IUPAC Name

[(2S,4S)-4-[2,2,3,3,5,5,6,6-octadeuterio-4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1/i7D2,8D2,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRQANOPCQRCME-POOPOPQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1[C@H]2C[C@H](NC2)C(=O)N3CCSC3)([2H])[2H])([2H])[2H])C4=CC(=NN4C5=CC=CC=C5)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Teneligliptin D8

Citations

For This Compound
3
Citations
JW Park, KA Kim, JY Park - Biomedical Chromatography, 2020 - Wiley Online Library
Teneligliptin is a recently developed dipeptidyl peptidase‐4 (DPP‐4) inhibitor for the treatment of type 2 diabetes mellitus. To study simultaneous pharmacokinetics of teneligliptin and …
IS Goak, JA Lee, MH Jeong, SJ Moon… - Drug Design …, 2022 - Taylor & Francis
… Teneligliptin-d8 was used as the IS for analytes, and drug-to-IS ratios were used to create a linear calibration curve using 1/χ2-weighted linear regression analysis. The validated …
Number of citations: 8 www.tandfonline.com
JW Park, KA Kim, JM Kim, IH Park… - Frontiers in Pharmacology, 2021 - frontiersin.org
… The mass transition ion pairs of teneligliptin and teneligliptin-d8 were selected as m/z 427.2→ 243.1 and m/z 435.2→ 251.3, respectively. Standard working solutions of teneligliptin (…
Number of citations: 1 www.frontiersin.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.